1-Cyclobutyl-5-ethynyl-1H-pyrazole
Description
1-Cyclobutyl-5-ethynyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family It is characterized by a cyclobutyl group attached to the first carbon and an ethynyl group attached to the fifth carbon of the pyrazole ring
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-cyclobutyl-5-ethynylpyrazole |
InChI |
InChI=1S/C9H10N2/c1-2-8-6-7-10-11(8)9-4-3-5-9/h1,6-7,9H,3-5H2 |
InChI Key |
LKAJMLJFPUYKQV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=NN1C2CCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclobutyl-5-ethynyl-1H-pyrazole typically involves a series of organic reactions. One common method includes the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclobutyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block in Organic Synthesis
1-Cyclobutyl-5-ethynyl-1H-pyrazole serves as a valuable building block in the synthesis of more complex pyrazole derivatives. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of novel compounds with tailored properties. The compound's reactivity can be exploited in various chemical transformations, including cycloaddition reactions and cross-coupling reactions, which are pivotal in organic synthesis.
Material Science
In material science, this compound is investigated for its potential use in developing new materials with specific electronic or optical properties. Its unique pyrazole ring structure may contribute to enhanced stability and performance in various applications.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival .
Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential utility in treating inflammatory diseases, offering an alternative to traditional anti-inflammatory medications .
Anticancer Potential
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit lactate dehydrogenase activity in pancreatic cancer cells, suggesting a mechanism by which it may impede tumor growth . Further research is necessary to elucidate its full therapeutic potential.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Cyclobutyl-3-ethynyl-1H-pyrazole | Ethynyl group at 3-position | Moderate antimicrobial activity |
| 1-Cyclobutyl-4-methyl-1H-pyrazole | Methyl group instead of ethynyl | Anti-inflammatory properties |
| 1-Cyclobutyl-4-phenyl-1H-pyrazole | Phenyl group at 4-position | Higher cytotoxicity against cancer cells |
This table illustrates how variations in substituents can significantly alter the biological profile of pyrazole derivatives.
Case Studies
Several studies have highlighted the biological activity of pyrazoles:
Antimicrobial Efficacy
A study by Burguete et al. synthesized novel pyrazoles and tested them against multiple bacterial strains. The results indicated significant antimicrobial activity for certain derivatives, particularly those with specific aliphatic amide structures .
Anti-inflammatory Research
In a comparative study focusing on anti-inflammatory effects, compounds derived from pyrazoles were tested for their ability to inhibit TNF-α production. Notably, some derivatives achieved up to 85% inhibition compared to standard anti-inflammatory drugs like dexamethasone .
Kinase Inhibition Studies
Research evaluating substituted pyrazoles as kinase inhibitors revealed that modifications could lead to enhanced selectivity and potency towards specific kinases such as Akt. This suggests that structural changes in compounds like this compound could optimize their therapeutic potential .
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Cyclobutyl-5-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
- 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid
- 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde
- 3 (5)-Aminopyrazoles
These compounds share the pyrazole core but differ in their substituents, which can lead to variations in their chemical and biological properties
Biological Activity
1-Cyclobutyl-5-ethynyl-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound based on available research findings, case studies, and data tables.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 1936486-86-0 |
| Molecular Formula | CHN |
| Molecular Weight | 132.15 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C#CC1=NN(C(C2CCC2)=C1)C |
The biological activity of this compound is attributed to its interaction with specific molecular targets. Pyrazoles are known to inhibit various enzymes and modulate signaling pathways involved in inflammation and cancer progression. The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound effectively reduce carrageenan-induced paw edema in animal models, suggesting their potential as anti-inflammatory agents comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has also been explored extensively. Compounds in this class have demonstrated activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure of pyrazoles enhances their ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. The compound's ability to target specific kinases involved in cancer progression further supports its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Anti-inflammatory Study : A derivative similar to this compound was tested for its anti-inflammatory effects using a carrageenan-induced edema model. Results showed significant reductions in swelling compared to control groups, indicating strong anti-inflammatory activity .
- Antimicrobial Testing : A series of pyrazole compounds were evaluated against various bacterial strains. One study reported that a compound structurally related to this compound exhibited high efficacy against S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Efficacy : In vitro studies demonstrated that certain pyrazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. These findings suggest that modifications to the pyrazole structure can enhance its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
